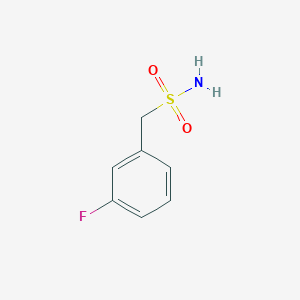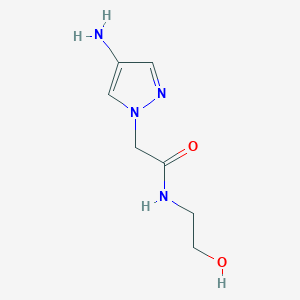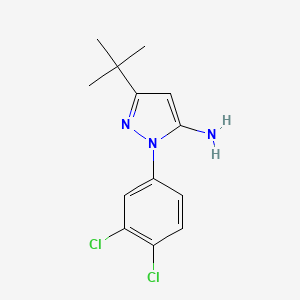
Dimethyl (1-ethylpropyl)malonate
Descripción general
Descripción
Dimethyl (1-ethylpropyl)malonate is a chemical compound with the CAS Number: 39520-19-9 and a molecular weight of 202.25 . It has a linear formula of C10 H14 O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10 H14 O4 .
Chemical Reactions Analysis
Dimethyl malonate, a similar compound, is known to react with α,β-acetylenic aldehydes and cyclic secondary amines (pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions to afford dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates in 50–91% yields .
Aplicaciones Científicas De Investigación
Catalytic Hydrogenation to 1,3-Propanediol Dimethyl malonate, a precursor for 1,3-propanediol production, is hydrogenated in the vapor phase over a Cu/SiO2 catalyst. This route is an alternative for producing 1,3-propanediol, a key monomer in polytrimethylene-terephthalate manufacture. The process involves sequential hydrogenation, starting with dimethyl malonate to form methyl 3-hydroxypropionate, which can further convert to 1,3-propanediol or methyl propionate. This study provides insights into the catalytic networks and active species, guiding future catalyst design for CO bond hydrogenation in dimethyl malonate (Zheng et al., 2017).
Molecular Structure of Novel Derivatives Research on dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate explores its synthesis and molecular structure. NMR, single crystal X-ray diffraction, and ab initio calculations revealed structural characteristics, including the pyrazole and phenyl rings' orientation and monohydration by NH⋯OH2 hydrogen bonding. This study contributes to the understanding of malonate derivatives' molecular architecture and potential applications in chemical synthesis and drug development (Jiménez-Cruz et al., 2003).
Anodic Cyclization for Novel Compounds Anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl)malonates to form dimethyl 2-aroylcyclopropane-1,1-dicarboxylates showcases a method for generating cyclized products. This electrooxidation process, conducted in methanol with potassium iodide and a base or neutral salt, highlights an innovative pathway for synthesizing cyclic malonate derivatives under mild conditions. It emphasizes the role of iodide ions as electron carriers in the reaction, presenting a novel approach to synthesizing complex structures from malonate esters (Okimoto et al., 2013).
Chemoselective O-Methylation Method A chemoselective method for O-methylating carboxylic acids using dimethyl malonate offers a practical approach to forming methyl ester products. This method, notable for its high yields, excellent chemoselectivity, and absence of strong base additives, presents an efficient and low-toxicity alternative for methyl ester synthesis. The proposed mechanism involves potassium bromide, providing a safer and more accessible option for chemical synthesis processes (Mao et al., 2015).
Direcciones Futuras
Malonate esters are important synthons that can be transformed into a variety of building blocks in organic syntheses . They have potential applications in the synthesis of fine chemicals, drugs, plasticizers, food preservatives, pharmaceuticals, and cosmetics . Therefore, the future directions of Dimethyl (1-ethylpropyl)malonate could involve its use in these areas.
Mecanismo De Acción
Target of Action
Dimethyl (1-ethylpropyl)malonate primarily targets the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . It is believed to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the citric acid cycle, affecting the cell’s ability to produce energy.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate, a key step in the cycle. This disruption can lead to a buildup of succinate and a decrease in the production of fumarate, potentially affecting downstream processes such as the electron transport chain and ATP synthesis.
Result of Action
The inhibition of succinate dehydrogenase by this compound can have significant effects at the molecular and cellular levels. It can lead to a decrease in cellular energy production, potentially affecting cell function and viability . In the context of ischemia-reperfusion injury, this inhibition has been shown to reduce injury .
Action Environment
Environmental factors can influence the action of this compound. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to inhibit succinate dehydrogenase. Additionally, the presence of other substances, such as competing substrates or inhibitors, can also influence its action .
Propiedades
IUPAC Name |
dimethyl 2-pentan-3-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJTVXUTWGDTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654738 | |
| Record name | Dimethyl (pentan-3-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39520-19-9 | |
| Record name | Dimethyl (pentan-3-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1438298.png)

![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)





![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)

![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)